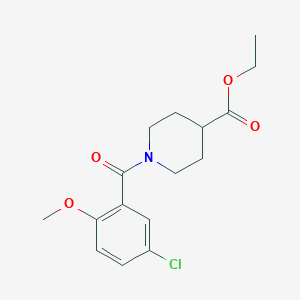

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

Description

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is a piperidine-based ester featuring a 5-chloro-2-methoxybenzoyl substituent at the piperidine nitrogen. The chloro and methoxy groups on the aromatic ring may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNQUWQPFREBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in drug synthesis:

-

Conditions : Aqueous NaOH (2–5 M) at 60–80°C for 4–6 hours .

-

Mechanism : Nucleophilic acyl substitution, forming 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid.

-

Applications : The hydrolyzed product serves as a precursor for amide couplings in bioactive molecule synthesis .

Reduction Reactions

Selective reduction of the benzoyl moiety has been reported:

-

Catalytic Hydrogenation :

-

Borane-Mediated Reduction :

Nucleophilic Substitution

The 5-chloro-2-methoxybenzoyl group participates in SNAr reactions:

-

Aromatic Chloro Displacement :

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for piperidine ring modifications:

-

Alkylation :

-

Arylation :

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its halogenated aromatic ring:

Esterification/Transesterification

The ethyl ester group is modifiable under acidic or enzymatic conditions:

-

Transesterification :

-

Enzymatic Hydrolysis :

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Photochemical Reactivity

UV irradiation induces C-Cl bond cleavage in the benzoyl moiety:

-

Conditions : 254 nm UV light in acetonitrile.

-

Mechanism : Radical-mediated dehalogenation forming methoxybenzoyl radicals.

Key Mechanistic Insights

Scientific Research Applications

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate exhibits several biological activities:

- Anticancer Activity : Recent studies highlight its potential as an anticancer agent. The compound has shown to inhibit cell proliferation in various cancer cell lines by targeting specific pathways such as the EGFR and BRAF signaling pathways. For instance, derivatives of similar structures have been reported to possess IC50 values in the low nanomolar range against mutant EGFR/BRAF pathways, indicating significant potency .

- Neuropharmacological Effects : The compound's piperidine structure suggests potential interactions with neurotransmitter receptors. Research indicates that modifications of piperidine derivatives can lead to compounds that act as GABAA receptor agonists or antagonists, which are crucial in treating neurological disorders .

Therapeutic Potential

The therapeutic implications of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate are promising:

- Cancer Therapy : Given its anticancer properties, this compound could be developed into a therapeutic agent for treating various malignancies. Its ability to selectively inhibit cancer cell growth while sparing normal cells is a critical area of ongoing research.

- Neurological Disorders : The potential neuropharmacological effects open avenues for developing treatments for conditions such as anxiety and epilepsy, where modulation of GABAergic activity is beneficial.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

These findings illustrate the versatility of piperidine-based compounds in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxylate Derivatives

Key Structural and Functional Differences

Aromatic Substituent Variability: The 5-chloro-2-methoxybenzoyl group in the target compound contrasts with heterocyclic substituents in analogs (e.g., morpholinopyrimidine in , benzoxazole in ). tuberculosis .

Synthetic Routes :

- Nucleophilic aromatic substitution is common (e.g., morpholine displacement in ), whereas sulfonylation () and alkylation () are used for other analogs.

- Yields vary significantly (34–55%), influenced by reaction conditions and purification methods (e.g., silica gel chromatography in ).

Biological Activity: The morpholinopyrimidine analog () was optimized for in vivo activity against M. tuberculosis, demonstrating the importance of heterocyclic moieties in antimicrobial design.

Physicochemical Properties :

- Molecular weights range from ~288–321 g/mol, with lipophilicity (LogP) influenced by substituents (e.g., benzoxazole in vs. benzoyl in the target compound).

Biological Activity

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride. This reaction is usually conducted under basic conditions, often employing triethylamine or pyridine as solvents. The resulting compound can be purified through recrystallization or chromatography, ensuring high yield and purity for subsequent applications in biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms involve:

- Receptor Binding : Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate has shown affinity for serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility. Agonism at this receptor may enhance motility without significant adverse effects .

- Enzyme Interaction : The compound is utilized in biochemical studies to investigate enzyme interactions, particularly those involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders .

Pharmacological Applications

- Gastrointestinal Motility : The compound has been studied for its effects on gastrointestinal motility through its action on the 5-HT4 receptor. Selective agonists at this receptor can improve conditions like constipation without causing unwanted side effects associated with other gastrointestinal drugs .

- Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activities. For example, similar compounds have shown efficacy against viruses such as HSV-1 and VSV, suggesting potential applications in antiviral drug development .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of piperidine derivatives, indicating that modifications to the piperidine structure can enhance antibacterial activity against various pathogens .

Case Study 1: Gastrointestinal Effects

A study published in Bioorganic & Medicinal Chemistry evaluated several piperidine derivatives for their ability to stimulate gastrointestinal motility. Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate was highlighted for its selective action on the 5-HT4 receptor, demonstrating significant enhancement of motility in animal models without notable side effects .

Case Study 2: Antiviral Activity

In a comparative analysis of antiviral agents, compounds structurally related to Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate were tested against HSV-1 and VSV. Results indicated that these compounds exhibited promising antiviral activity, with some derivatives achieving high selectivity indices, making them candidates for further development as antiviral therapeutics .

Data Tables

Q & A

Q. What are the common synthetic routes for Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate?

The compound is typically synthesized via amide coupling between ethyl piperidine-4-carboxylate and substituted benzoyl derivatives. For example, coupling 5-chloro-2-methoxybenzoic acid with ethyl piperidine-4-carboxylate using carbodiimide-based reagents like EDC and HOBt in dry solvents (e.g., DCM or acetonitrile) under inert conditions. Post-reaction, the product is isolated via aqueous workup and purified by crystallization or chromatography . Similar methodologies are employed in related piperidine-carboxylate derivatives, such as ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate .

Q. How is the ester group hydrolyzed to the corresponding carboxylic acid for downstream applications?

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (e.g., 5N NaOH) in ethanol/water at room temperature. After 24 hours, the mixture is acidified (pH 3–4) with HCl to precipitate the carboxylic acid. Yield optimization involves controlling reaction time, temperature, and stoichiometry of NaOH .

Q. What spectroscopic techniques confirm the compound’s structure?

- 1H NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for substituted benzoyl groups), piperidine CH2/CH (δ 1.5–4.3 ppm), and the ethyl ester triplet (δ 1.2–1.3 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .

- IR : Ester carbonyl (C=O) at ~1730 cm⁻¹ and amide carbonyl (C=O) at ~1687 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for the carboxylic acid derivative) confirm molecular weight .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for sterically hindered benzoyl groups?

- Coupling Agents : Use EDCI/HOBt or DIC/HOAt to reduce racemization and improve efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic acids.

- Base Selection : DIEA or NMM aids in neutralizing HCl byproducts.

- Reaction Monitoring : TLC or LC-MS tracks progress; incomplete reactions may require extended stirring or elevated temperatures .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Tautomerism : The presence of enol-oxo tautomers (e.g., in related piperidone derivatives) complicates crystallization. Slow evaporation in mixed solvents (e.g., EtOAc/hexane) or seeding with pre-characterized crystals can improve results .

- Software Tools : SHELX suite (SHELXL, SHELXS) is widely used for refining crystal structures, particularly for small molecules. High-resolution X-ray data and twinning analysis may be required for complex derivatives .

Q. How do researchers resolve discrepancies in biological activity data across assay platforms?

- Assay Design : Ensure consistent cell lines (e.g., Vero cells for alphavirus replication studies) and control for solvent effects (e.g., DMSO concentration).

- Dose-Response Validation : Replicate EC50 determinations using orthogonal methods (e.g., plaque reduction vs. RT-qPCR). Contradictory results may arise from metabolite interference or assay sensitivity thresholds .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate Purification : Chromatography or recrystallization after each step reduces carryover impurities.

- Protecting Groups : Temporarily protect reactive sites (e.g., piperidine nitrogen) during benzoylation to prevent side reactions.

- Scale-Down Optimization : Pilot reactions at 0.1–1 mmol scale identify bottlenecks before scale-up .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental NMR shifts with literature values for analogous compounds (e.g., ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-4-carboxylate δ 7.02–7.63 ppm for indole/aromatic protons) .

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and validate structures with R-factor convergence below 5% .

- Biological Assay Controls : Include cytotoxicity controls (e.g., MTT assays) to distinguish antiviral activity from nonspecific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.